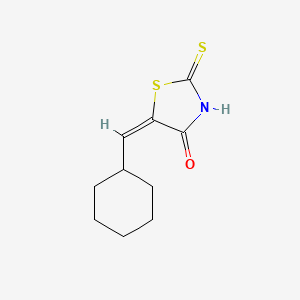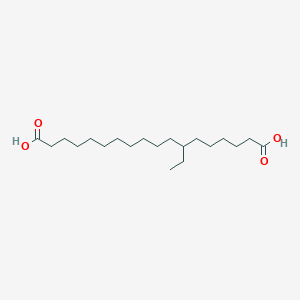
7-Ethyloctadecanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethyloctadecanedioic acid is a dicarboxylic acid with the molecular formula C20H38O4. This compound is characterized by the presence of two carboxyl groups (-COOH) attached to a long hydrocarbon chain, which includes an ethyl group at the seventh carbon position. Dicarboxylic acids like this compound are known for their versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyloctadecanedioic acid can be achieved through several methods. One common approach involves the oxidation of 7-ethyloctadecanol using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically proceeds as follows: [ \text{7-ethyloctadecanol} + \text{KMnO}_4 \rightarrow \text{this compound} + \text{by-products} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of unsaturated precursors. For example, the hydrogenation of 7-ethyloctadecadienoic acid using palladium on activated charcoal as a catalyst in methanol at 40°C for 12 hours can yield this compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 7-Ethyloctadecanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce shorter-chain dicarboxylic acids.
Reduction: Reduction of the carboxyl groups can yield the corresponding alcohols.
Substitution: The carboxyl groups can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alcohols (for esterification), amines (for amidation)
Major Products:
Oxidation: Shorter-chain dicarboxylic acids
Reduction: 7-ethyloctadecanediol
Substitution: Esters, amides, and other derivatives
Scientific Research Applications
7-Ethyloctadecanedioic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of polymers and other complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 7-Ethyloctadecanedioic acid involves its interaction with various molecular targets and pathways. The compound’s carboxyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. Additionally, the long hydrocarbon chain can interact with lipid membranes, affecting their fluidity and function.
Comparison with Similar Compounds
Octadecanedioic acid: Similar structure but lacks the ethyl group at the seventh carbon position.
Hexadecanedioic acid: Shorter hydrocarbon chain with two fewer carbon atoms.
Dodecanedioic acid: Even shorter hydrocarbon chain with eight fewer carbon atoms.
Uniqueness: 7-Ethyloctadecanedioic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. This structural feature can affect the compound’s solubility, melting point, and interaction with other molecules, making it distinct from other dicarboxylic acids.
Properties
CAS No. |
76980-51-3 |
|---|---|
Molecular Formula |
C20H38O4 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
7-ethyloctadecanedioic acid |
InChI |
InChI=1S/C20H38O4/c1-2-18(15-11-9-13-17-20(23)24)14-10-7-5-3-4-6-8-12-16-19(21)22/h18H,2-17H2,1H3,(H,21,22)(H,23,24) |
InChI Key |
WPDNUCQHNPMNEO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCCCCCCCCC(=O)O)CCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


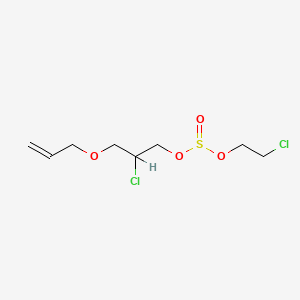
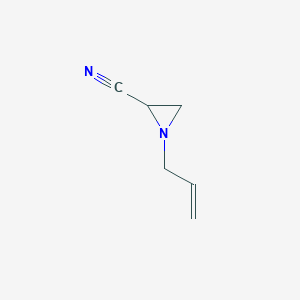
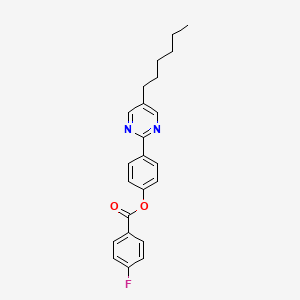
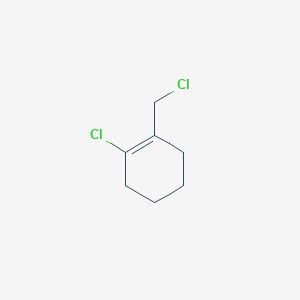

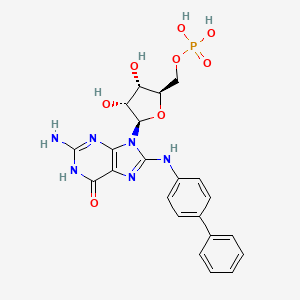

![N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14441320.png)
![3,5-Bis[(hexadecyloxy)carbonyl]-1-methylpyridin-1-ium iodide](/img/structure/B14441321.png)
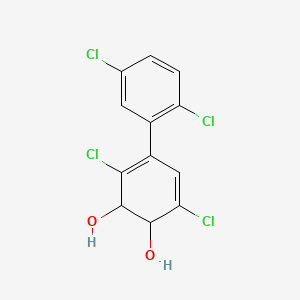
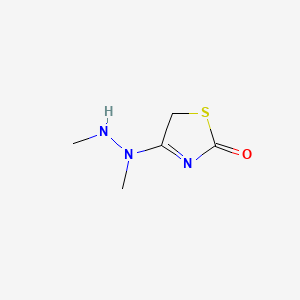
![1-[(Oxiran-2-yl)methyl]-2-(2-phenyl-1,3-dioxolan-2-yl)-1H-benzimidazole](/img/structure/B14441330.png)
